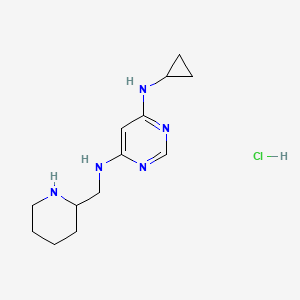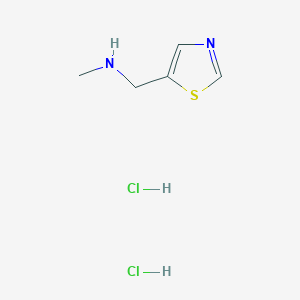![molecular formula C14H11N3O2S B2761543 3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile CAS No. 1797904-88-1](/img/structure/B2761543.png)
3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile is a chemical compound that features a unique structure combining a thiazole ring, an azetidine ring, and a benzonitrile group.
Métodos De Preparación
The synthesis of 3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile involves multiple steps, typically starting with the preparation of the thiazole and azetidine intermediates. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The azetidine ring can be formed via ring-opening polymerization of aziridines or through [2+2] cycloaddition reactions . The final step involves coupling the thiazole and azetidine intermediates with benzonitrile under appropriate reaction conditions, such as using a base like potassium carbonate in a polar aprotic solvent .
Análisis De Reacciones Químicas
3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the leaving group.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted azetidines .
Aplicaciones Científicas De Investigación
3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry: The compound can be used in the synthesis of specialty chemicals and materials, such as coatings, adhesives, and catalysts.
Mecanismo De Acción
The mechanism of action of 3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions or enzyme active sites, while the azetidine ring can undergo ring-opening reactions that release reactive intermediates. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile can be compared with other similar compounds, such as:
Azetidines: These compounds also contain a four-membered nitrogen-containing ring but lack the thiazole and benzonitrile groups.
Thiazoles: These compounds contain a thiazole ring but lack the azetidine and benzonitrile groups.
Benzonitriles: These compounds contain a benzonitrile group but lack the thiazole and azetidine rings.
The uniqueness of this compound lies in its combination of these three functional groups, which provides a versatile platform for various chemical and biological applications.
Propiedades
IUPAC Name |
3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c15-7-10-2-1-3-11(6-10)13(18)17-8-12(9-17)19-14-16-4-5-20-14/h1-6,12H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFYHTJSCGZZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Pyrazolo[1,5-a]pyrazin-4-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2761460.png)
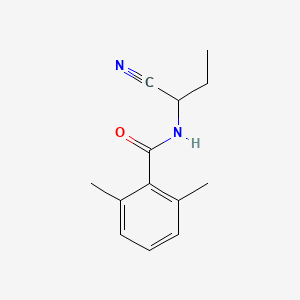
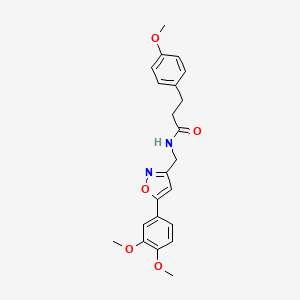
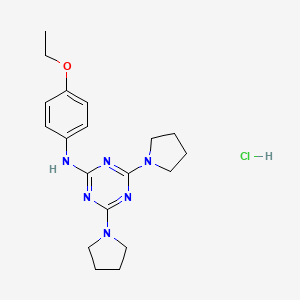
![N'-(2-hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2761466.png)
![1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2761469.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2761471.png)

![[(4-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2761473.png)

![3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2761475.png)

